molecular formula C16H13Cl2NO3 B2825709 (E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one CAS No. 1445771-64-1

(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one

Cat. No. B2825709
CAS RN: 1445771-64-1
M. Wt: 338.18
InChI Key: XJRCFRWUTFCXGH-UHFFFAOYSA-N
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Description

(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13Cl2NO3 and its molecular weight is 338.18. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypocholesteremic Agents

Dehydrative metabolites of a related compound demonstrated hypocholesteremic activity in rats. These compounds, including hydroxylated derivatives, showed potential for lowering cholesterol levels with relatively low estrogenicity, suggesting a potential avenue for the research and development of new hypocholesteremic agents (Kokosa et al., 1978).

Antitumor, Antioxidant, and Antimicrobial Activities

Pd(II) complexes involving chalcone ligands, which share structural motifs with the compound , have been synthesized and evaluated for their antitumor, antioxidant, and antimicrobial activities. These studies offer a framework for examining the potential biological activities of similar compounds (Gaber et al., 2018).

Molecular Structure and Chemical Reactivity

Research on compounds with similar structural features has explored their molecular structure, electronic properties, and chemical reactivity, providing valuable information for understanding the behavior and potential applications of new synthetic compounds in materials science and chemistry (Adole et al., 2020).

Corrosion Inhibition

Some compounds with related structures have been studied for their role as corrosion inhibitors, suggesting that similar compounds might be useful in protecting metals against corrosion in various industrial applications (Bentiss et al., 2009).

properties

IUPAC Name

(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-2-22-14-8-10(7-12(17)16(14)21)3-4-13(20)11-5-6-19-15(18)9-11/h3-9,21H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRCFRWUTFCXGH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC(=O)C2=CC(=NC=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/C(=O)C2=CC(=NC=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one

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